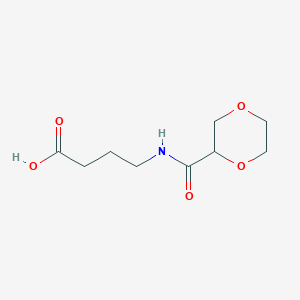![molecular formula C10H22N2O2 B7541181 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide, also known as MPAPA, is a novel compound that has shown potential in scientific research. It is a small molecule that has been synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is not fully understood, but it is believed to act on multiple targets in the body. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This may contribute to its neuroprotective effects. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective and anti-cancer effects, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have anti-inflammatory effects, antioxidant effects, and anti-fibrotic effects. It may also be able to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide for lab experiments is its small size and relatively simple structure. This makes it easier to synthesize and modify for specific applications. Additionally, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have low toxicity in vitro and in vivo, which makes it a safer option for research than some other compounds.
One limitation of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide for lab experiments is its relatively low yield and purity. This can make it difficult to obtain enough of the compound for large-scale experiments. Additionally, the mechanism of action of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is not fully understood, which can make it difficult to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for research on 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide may lead to the development of more targeted therapies for neurological disorders and cancer.
Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide in vivo. This will help to determine the optimal dosage and administration route for therapeutic use.
Overall, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is a promising compound that has shown potential in various fields of scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide involves multiple steps, including the reaction of 3-bromopropionic acid with 2-methylpropyl alcohol to form 3-(2-methylpropoxy)propionic acid. This intermediate is then reacted with thionyl chloride to form 3-(2-methylpropoxy)propionyl chloride, which is then reacted with ammonia to form 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide. The yield of the final product is around 40%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been investigated for its potential applications in various fields of scientific research. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have neuroprotective effects in vitro and in vivo, and it may be able to prevent the accumulation of beta-amyloid and alpha-synuclein, which are associated with these disorders.
Another area of interest is the potential use of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide in cancer research. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to inhibit the growth of cancer cells in vitro, and it may be able to induce apoptosis in cancer cells. Additionally, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been investigated for its potential as a radioprotective agent, as it may be able to protect normal cells from the harmful effects of radiation.
Propriétés
IUPAC Name |
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)8-14-7-3-6-12-10(13)4-5-11/h9H,3-8,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZHRBLDYPXYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCNC(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)

![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)